4-Bromo-2-methyloxazolo[4,5-c]pyridine
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Overview
Description
4-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound that features a bromine atom at the 4-position and a methyl group at the 2-position of an oxazolo[4,5-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyloxazolo[4,5-c]pyridine typically involves the bromination of 2-methyloxazolo[4,5-c]pyridine. One common method is to start with 2-methyloxazolo[4,5-c]pyridine and react it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or thiourea for thiolation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used in Suzuki coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-methyloxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The bromine atom and the oxazolo[4,5-c]pyridine ring system can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 2-(tert-Butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-c]pyridine
Uniqueness
4-Bromo-2-methyloxazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H5BrN2O |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3 |
InChI Key |
VLMFZCMRUUZCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CN=C2Br |
Origin of Product |
United States |
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